molecular formula C13H11N7O4 B11487526 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11487526
M. Wt: 329.27 g/mol
InChI Key: NMZWYMLNIYPEIH-UHFFFAOYSA-N
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Description

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the oxadiazole moiety under specific reaction conditions. Common reagents used in these reactions include nitrating agents, coupling reagents, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

    Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic systems.

Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or thiols .

Scientific Research Applications

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11N7O4

Molecular Weight

329.27 g/mol

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H11N7O4/c21-12(15-7-9-2-1-4-14-6-9)13-16-10(18-24-13)8-19-5-3-11(17-19)20(22)23/h1-6H,7-8H2,(H,15,21)

InChI Key

NMZWYMLNIYPEIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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